Methyl 2-amino-3-chloro-5-methoxybenzoate

Description

Structural Characterization and Molecular Formula

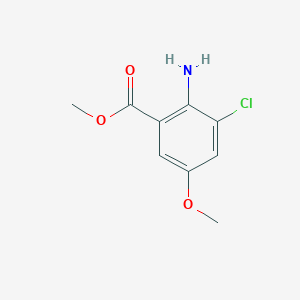

Methyl 2-amino-3-chloro-5-methoxybenzoate possesses the molecular formula C₉H₁₀ClNO₃, representing a trisubstituted benzoic acid methyl ester with a molecular weight of 215.63 grams per mole. The compound features a benzene ring core with three distinct functional groups positioned at specific carbon atoms: an amino group at the 2-position, a chlorine atom at the 3-position, and a methoxy group at the 5-position, along with a methyl ester functionality at the 1-position.

The structural arrangement of this compound demonstrates the characteristic features of substituted anthranilic acid derivatives, where the amino group occupies the ortho position relative to the carboxyl group. This positioning creates unique electronic and steric effects that influence the compound's chemical behavior and reactivity patterns. The presence of both electron-donating groups (amino and methoxy) and an electron-withdrawing group (chloro) creates an interesting electronic environment within the aromatic system.

Related compounds in the same structural family include methyl 2-amino-5-chloro-3-methoxybenzoate, which differs only in the positional arrangement of the chloro and methoxy substituents. The ethyl ester analog, ethyl 2-amino-3-chloro-5-methoxybenzoate, demonstrates the versatility of this structural framework with different alkyl ester groups. These structural variations provide insight into the systematic modification possible within this chemical class.

The three-dimensional conformational analysis of similar substituted benzoates reveals that the methyl ester group typically adopts a planar or near-planar configuration with the aromatic ring, while the amino group can participate in intramolecular hydrogen bonding interactions. The chloro substituent introduces additional steric bulk and electronic effects that can influence molecular packing in crystalline forms and solution-phase behavior.

Nomenclature Systems and International Union of Pure and Applied Chemistry Classification

The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature rules for substituted benzoic acid derivatives. The compound is properly designated as methyl 2-amino-3-chloro-5-methoxybenzoate, indicating the methyl ester of 2-amino-3-chloro-5-methoxybenzoic acid. This nomenclature system clearly identifies the position of each substituent relative to the carboxyl carbon, which serves as the reference point numbered as position 1.

Alternative naming systems include the use of common names derived from anthranilic acid, the parent 2-aminobenzoic acid structure. In this context, the compound can be referred to as a substituted methyl anthranilate, specifically methyl 3-chloro-5-methoxyanthranilate. This naming convention emphasizes the compound's relationship to the biologically important anthranilic acid framework, which serves as a precursor to tryptophan biosynthesis and appears in numerous pharmaceutical compounds.

Chemical database identifiers provide additional systematic classification methods. The compound and its close analogs are catalogued in major chemical databases such as PubChem, where related structures receive unique Chemical Identification numbers for precise identification. The use of simplified molecular-input line-entry system notation provides a standardized method for representing the molecular structure in computational databases and chemical informatics applications.

Registry numbers assigned by the Chemical Abstracts Service provide globally recognized identifiers for chemical substances. Related compounds in this structural family have been assigned specific registry numbers, such as 906095-44-1 for the positional isomer methyl 2-amino-5-chloro-3-methoxybenzoate. These identifiers ensure unambiguous identification across scientific literature and commercial chemical suppliers.

Historical Context in Substituted Benzoate Chemistry

The development of substituted benzoate chemistry traces its origins to the nineteenth century discovery and characterization of anthranilic acid by Carl Julius Fritzsche in 1840-1841. Fritzsche's work on the degradation products of indigo dye led to the isolation of anthranilic acid, establishing the foundation for subsequent research into aminobenzoic acid derivatives and their synthetic modifications.

The industrial significance of anthranilic acid and its derivatives became apparent with the development of synthetic routes to these compounds in the early twentieth century. The production of anthranilic acid from phthalic anhydride through amination and subsequent Hofmann rearrangement established efficient synthetic pathways that enabled large-scale preparation of substituted benzoate derivatives. This industrial accessibility facilitated extensive research into structure-activity relationships within this compound class.

The historical development of substituted benzoate synthesis demonstrates the evolution from natural product isolation to synthetic methodology development. Patent literature from the mid-twentieth century reveals systematic investigations into halogenated and methoxylated benzoate derivatives, including specific synthetic routes for preparing chlorinated anthranilic acid derivatives through controlled chlorination reactions. These synthetic advances enabled the preparation of precisely substituted compounds for pharmaceutical and materials applications.

Research into the photophysical properties of substituted benzoates has revealed the importance of electron-withdrawing and electron-donating substituents in modulating optical properties. Studies of titanium-oxo clusters anchored with substituted benzoates have demonstrated that specific substitution patterns, including those found in chloro- and methoxy-substituted derivatives, can significantly influence electronic band gaps and photocatalytic activity. This research highlights the continued relevance of substituted benzoate chemistry in modern materials science applications.

Significance as a Chemical Intermediate

Methyl 2-amino-3-chloro-5-methoxybenzoate serves as a valuable synthetic intermediate in the preparation of more complex aromatic compounds and pharmaceutical molecules. The presence of multiple reactive functional groups provides numerous opportunities for selective chemical transformations, making this compound particularly useful in multi-step synthetic sequences.

The amino functionality in the 2-position enables diazotization reactions, which can be utilized to introduce various substituents through diazonium coupling chemistry. This reactivity pattern, characteristic of anthranilic acid derivatives, allows for the synthesis of azo compounds, aryl halides, and other substituted aromatics. The strategic positioning of the amino group relative to the electron-withdrawing chloro substituent creates unique reactivity profiles that can be exploited in selective synthetic transformations.

The methoxy group at the 5-position provides opportunities for demethylation reactions to generate phenolic intermediates, which can subsequently undergo further functionalization through etherification, esterification, or oxidative coupling reactions. The electron-donating nature of the methoxy group also influences the reactivity of other positions on the aromatic ring, potentially directing electrophilic substitution reactions to specific sites.

Pharmaceutical applications of substituted anthranilic acid derivatives demonstrate the importance of this structural framework in medicinal chemistry. The fenamate class of non-steroidal anti-inflammatory drugs, derived from anthranilic acid, illustrates the therapeutic potential of compounds containing the 2-aminobenzoic acid core structure. The specific substitution pattern found in methyl 2-amino-3-chloro-5-methoxybenzoate provides a foundation for developing new pharmaceutical candidates through systematic structural modification.

Properties

IUPAC Name |

methyl 2-amino-3-chloro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJJZVFKZDFADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-5-methoxybenzoate typically involves the chlorination of 2-amino-3-methylbenzoic acid followed by esterification. One common method starts with 2-amino-3-methylbenzoic acid, which undergoes chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the formation of 2-amino-3-chloro-5-methylbenzoic acid. This intermediate is then esterified using methanol and an acid catalyst to yield Methyl 2-amino-3-chloro-5-methoxybenzoate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The chlorination and esterification steps are carefully monitored, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles through reactions such as the Suzuki coupling, where a boronic acid is used in the presence of a palladium catalyst.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines with different substituents.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in transesterification reactions to form different esters.

Common Reagents and Conditions

Chlorination: N-chlorosuccinimide (NCS) in DMF.

Esterification: Methanol with an acid catalyst.

Suzuki Coupling: Boronic acid, palladium catalyst, and a base such as potassium carbonate.

Major Products

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Nitro derivatives.

Reduction Products: Different amines.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-3-chloro-5-methoxybenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceuticals

The compound serves as a precursor for synthesizing various biologically active molecules. For instance, it can be transformed into more complex structures through nucleophilic substitution reactions, which are essential in drug development.

Table 1: Pharmaceutical Compounds Derived from Methyl 2-amino-3-chloro-5-methoxybenzoate

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| Compound A | Antimicrobial Agents | Nucleophilic substitution |

| Compound B | Anti-inflammatory Drugs | Coupling reactions |

| Compound C | Anticancer Agents | Multi-step synthesis |

Agrochemical Applications

In agricultural science, methyl 2-amino-3-chloro-5-methoxybenzoate has been explored for its potential use in developing herbicides and pesticides. Its ability to modify plant growth hormones makes it a candidate for enhancing crop yields and protecting against pests.

Case Studies in Agrochemicals

Research has demonstrated that derivatives of methyl 2-amino-3-chloro-5-methoxybenzoate exhibit herbicidal activity against specific weed species.

Table 2: Herbicidal Activity of Derivatives

| Derivative Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| Derivative D | Common Lambsquarters | 85 |

| Derivative E | Pigweed | 78 |

| Derivative F | Crabgrass | 90 |

Material Science

The compound's unique chemical properties have led to its investigation in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Methyl 2-amino-3-chloro-5-methoxybenzoate can participate in polymerization reactions, contributing to the creation of new materials with desirable mechanical properties.

Table 3: Properties of Polymers Synthesized from Methyl 2-amino-3-chloro-5-methoxybenzoate

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polymer G | 50 | 200 |

| Polymer H | 65 | 220 |

| Polymer I | 70 | 210 |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-methoxybenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of functional groups like the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Research Findings

Electronic and Steric Effects

- Amino Group Position: The 2-amino group in the target compound facilitates hydrogen bonding, enhancing interactions in biological systems. In contrast, Methyl 4-amino-3-chlorobenzoate (4-NH₂) shows reduced steric hindrance, favoring nucleophilic substitution at the para position .

- Chloro vs. Bromo : Replacing chloro with bromo (e.g., Methyl 5-bromo-2-hydroxy-3-methoxybenzoate) increases molecular weight by ~31.45 g/mol and alters leaving-group ability in SN2 reactions .

- Methoxy vs. Hydroxy : The methoxy group in the target compound improves lipid solubility compared to hydroxyl analogs (e.g., Methyl 5-chloro-2-hydroxybenzoate), which exhibit higher acidity (pKa ~8–10) .

Biological Activity

Methyl 2-amino-3-chloro-5-methoxybenzoate is an organic compound with promising biological activities. This article reviews its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-chloro-5-methoxybenzoate has the molecular formula and a molecular weight of approximately 229.65 g/mol. Its structure includes:

- Methoxy group : Enhances lipophilicity.

- Amino group : Facilitates hydrogen bonding.

- Chloro substituent : Modifies reactivity and biological interactions.

These functional groups contribute to the compound's biological activity, making it a candidate for various therapeutic applications, particularly in medicinal chemistry.

Anti-inflammatory and Analgesic Properties

Research indicates that methyl 2-amino-3-chloro-5-methoxybenzoate exhibits significant anti-inflammatory and analgesic properties. The presence of the amino and methoxy groups enhances its interaction with biological targets involved in pain and inflammation modulation. Preliminary studies suggest that it may inhibit key inflammatory pathways, although further investigation is needed to fully elucidate these effects.

Anticancer Potential

Similar compounds have demonstrated activity against various cancer cell lines, suggesting that methyl 2-amino-3-chloro-5-methoxybenzoate may also possess anticancer properties . Studies are ongoing to explore its efficacy against specific cancers, including breast and colon cancer. The compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation has been noted in initial assays .

The mechanism by which methyl 2-amino-3-chloro-5-methoxybenzoate exerts its biological effects involves:

- Interaction with Enzymes/Receptors : The amino group allows for hydrogen bonding with biological targets, while the chloro and methoxy groups may influence the compound's membrane permeability and overall reactivity.

- Modulation of Inflammatory Pathways : It is hypothesized that this compound may interact with receptors or enzymes that play critical roles in inflammation and pain pathways.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of methyl 2-amino-3-chloro-5-methoxybenzoate, researchers found that treatment reduced levels of pro-inflammatory cytokines in vitro. The results indicated a potential for this compound to serve as a therapeutic agent in inflammatory diseases.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of methyl 2-amino-3-chloro-5-methoxybenzoate showed that it inhibited the proliferation of breast cancer cells (MCF-7) by inducing G2/M phase cell cycle arrest. The findings suggest that this compound could be developed as a lead candidate for further anticancer drug development .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3-chloro-5-methoxybenzoate?

- Methodological Answer : The compound can be synthesized via esterification of 4-amino-5-chloro-2-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation of methyl 2-amino-5-methoxybenzoate with chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C introduces the 3-chloro substituent. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Confirm regioselectivity of chlorination via ¹H NMR (e.g., absence of proton signals at the 3-position post-reaction).

Q. How is Methyl 2-amino-3-chloro-5-methoxybenzoate characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Expect signals for the methoxy group (~δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm, split into doublets or triplets due to adjacent substituents), and the amino group (δ 5.0–5.5 ppm, broad if protonated).

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), 1700–1750 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 230.04 (C₉H₁₀ClNO₃⁺) .

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives of Methyl 2-amino-3-chloro-5-methoxybenzoate be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., amino ↔ imino forms) or solvent-induced shifts. Strategies include:

- Variable Temperature NMR : Cool samples to –40°C to slow dynamic processes and resolve split peaks.

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ (stabilizes amino groups via hydrogen bonding) vs. CDCl₃ (neutral environment).

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .

Q. What challenges arise in optimizing coupling reactions involving Methyl 2-amino-3-chloro-5-methoxybenzoate?

- Methodological Answer : Steric hindrance from the 3-chloro and 5-methoxy groups can reduce reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Mitigation strategies:

- Catalyst Optimization : Use PdCl₂(dppf) with bulky ligands to enhance steric tolerance.

- Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 120°C, 30 min) to overcome kinetic barriers.

- Protection of Amino Group : Temporarily convert –NH₂ to –Boc (tert-butoxycarbonyl) to prevent side reactions .

Analytical and Safety Considerations

Q. How to ensure purity of Methyl 2-amino-3-chloro-5-methoxybenzoate for biological assays?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm. Aim for ≥95% purity.

- Recrystallization : Dissolve in hot ethanol, cool to –20°C, and filter to remove insoluble byproducts.

- Safety : Handle with nitrile gloves and lab coats due to potential skin/eye irritation. Use fume hoods to avoid inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.